molecular formula C17H21ClN4O4 B14940573 N-(5-chloro-2-methoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide

Cat. No.: B14940573
M. Wt: 380.8 g/mol
InChI Key: UUPWKPSIKMIEPS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Tetrahydropyrimidinone Core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.

    Introduction of the Morpholine Ring: The tetrahydropyrimidinone intermediate can be further reacted with morpholine under nucleophilic substitution conditions.

    Attachment of the Chlorinated Methoxyphenyl Group: The final step involves the coupling of the chlorinated methoxyphenyl group to the tetrahydropyrimidinone-morpholine intermediate using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-[2-(piperidin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-(5-chloro-2-methoxyphenyl)-2-[2-(pyrrolidin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide: Similar structure but with a pyrrolidine ring.

Uniqueness

The presence of the morpholine ring in N-(5-chloro-2-methoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide may confer unique properties, such as increased solubility or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C17H21ClN4O4

Molecular Weight

380.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl)acetamide

InChI

InChI=1S/C17H21ClN4O4/c1-25-14-3-2-12(18)9-13(14)20-15(23)8-11-10-19-17(21-16(11)24)22-4-6-26-7-5-22/h2-3,9,11H,4-8,10H2,1H3,(H,20,23)(H,19,21,24)

InChI Key

UUPWKPSIKMIEPS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2CN=C(NC2=O)N3CCOCC3

Origin of Product

United States

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